2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 2-(1H-imidazol-1-yl)ethanol under basic conditions.
Final Coupling: The final step involves the coupling of the imidazole-substituted benzamide with 2-chloroethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to the corresponding amine under reducing conditions.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.
Reduction: Reduction of the benzamide core can yield the corresponding amine.
Substitution: Substitution of the chloro and fluoro groups can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide: This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups.
This compound: Similar compounds include other benzamide derivatives with different substituents on the benzene ring or variations in the imidazole moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOWULVAWHVYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCOCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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